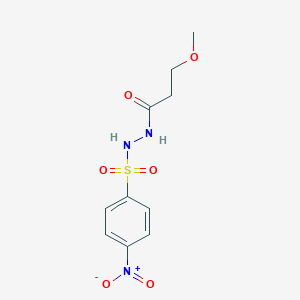

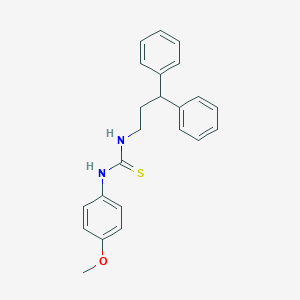

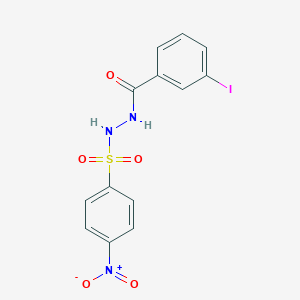

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . They consist of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of nitrophenols can be achieved by nitration of aniline followed by replacement of the amino group via its diazonium derivative . Pyrazole derivatives have been synthesized and analyzed for their different properties .Molecular Structure Analysis

The molecular structure of similar compounds like 5-(3-Nitrophenyl)oxazole-4-carboxylic acid has an average mass of 234.165 Da and a Monoisotopic mass of 234.027664 Da .Chemical Reactions Analysis

Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .Physical And Chemical Properties Analysis

Nitrophenols are yellow solids. For example, 3-nitrophenol has a melting point of 97 °C .Applications De Recherche Scientifique

Ionization Constants and Structural Effects

The ionization constants of pyrazole carboxylic acid derivatives, including compounds similar to 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, have been studied to understand their chemical behavior. Research indicates that the structure and solvent can significantly affect the acidity of these compounds. Such knowledge is vital in the field of organic chemistry, especially when these compounds are used in synthesis or as intermediates in pharmaceuticals (Alkan et al., 2009).

Crystal Structural Analysis

The crystal structures of similar pyrazole compounds have been analyzed to understand their stereochemical properties. This kind of analysis is crucial for predicting how these compounds might react in different chemical reactions, such as the intramolecular Diels–Alder reaction, and their potential use in material science or drug design (Borisova et al., 2016).

Synthesis and Reactions

Extensive research has been conducted on the synthesis and reactions of pyrazole carboxylic acids, revealing various pathways to create derivatives with potential applications in medicinal chemistry and material science. Understanding the reactions and synthesis pathways of these compounds can lead to the development of new materials or drugs (Şener et al., 2002).

Corrosion Inhibition

Pyrazoline derivatives, structurally related to the compound , have been studied as corrosion inhibitors. This application is significant in the field of material science and engineering, as it can lead to the development of more durable and reliable metals for construction and manufacturing (Lgaz et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTYHYDIPOCBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B410544.png)

![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)

![N'-[(3,4-dimethoxyphenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410562.png)